molecular formula C15H13N3O4 B5848995 N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide

N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide

Cat. No. B5848995
M. Wt: 299.28 g/mol
InChI Key: OUAFNSSRCOAMTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide and its analogs has been elucidated using various analytical techniques, including X-ray crystallography. These analyses reveal details such as bond lengths, angles, and the spatial arrangement of molecules. For instance, the structure of a related compound, N-phenyl-2-nitro­benz­amide, indicates strong hydrogen bonding forming chains along specific crystal axes, demonstrating the compounds' complex intermolecular interactions (Jackson, Parvez, Nizami, & Khan, 2002).

Chemical Reactions and Properties

N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide and its derivatives participate in various chemical reactions, which can significantly affect their chemical properties. These reactions include nitroreduction, affecting mutagenicity and bioavailability of certain benzamides, indicating the compound's potential for chemical transformations (Kapetanovic et al., 2012).

Physical Properties Analysis

The physical properties of N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. Detailed studies on related compounds have provided insights into how molecular arrangements and intermolecular forces influence these physical properties (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Properties Analysis

The chemical properties of N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide, including reactivity, stability, and interaction with other chemicals, are defined by its functional groups and molecular structure. Research on similar compounds has shown diverse reactivity patterns, suggesting a range of potential chemical behaviors and applications, excluding those related to drug efficacy and toxicity (He et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs work by interacting with specific proteins in the body, while catalysts work by lowering the activation energy of a chemical reaction .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable or explosive . Without specific data for this compound, I can’t provide a detailed analysis.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, it could be developed into a new drug. If it has unique chemical reactivity, it could be used to synthesize other compounds .

properties

IUPAC Name

N-(2-carbamoylphenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-5-4-7-11(13(9)18(21)22)15(20)17-12-8-3-2-6-10(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAFNSSRCOAMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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